molecular formula C11H15N3O4S B13077300 [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine

[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine

Cat. No.: B13077300
M. Wt: 285.32 g/mol
InChI Key: ZHPCGUQINWRBCM-UHFFFAOYSA-N
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Description

[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine is a pyrrolidine-derived compound featuring a methanamine group at the 3-position of the pyrrolidine ring. The nitrogen atom at the 1-position of the pyrrolidine is substituted with a 2-nitrobenzenesulfonyl group. The nitro group (-NO₂) on the benzene ring further enhances electrophilicity, making the compound a candidate for use in synthetic chemistry (e.g., as a directing group in C–H functionalization) or as a pharmaceutical intermediate .

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

[1-(2-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C11H15N3O4S/c12-7-9-5-6-13(8-9)19(17,18)11-4-2-1-3-10(11)14(15)16/h1-4,9H,5-8,12H2

InChI Key

ZHPCGUQINWRBCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves nucleophilic substitution where the amine group of a pyrrolidine derivative attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride, resulting in the formation of the sulfonamide bond. This reaction typically requires:

  • Starting materials: Pyrrolidin-3-ylmethanamine or its derivatives and 2-nitrobenzenesulfonyl chloride.
  • Solvents: Aprotic organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • Bases: Triethylamine or sodium carbonate to neutralize the hydrochloric acid formed and to promote nucleophilic attack.
  • Temperature: Initial cooling (0–5°C) to control exothermic reaction followed by stirring at ambient temperature (20–25°C) for extended periods (up to 37 hours) to ensure complete conversion.

Representative Procedure

A typical preparation involves the following steps:

  • The reaction mixture is cooled in an ice bath.
  • Sodium carbonate is added to a mixture of 2-nitrobenzenesulfonyl chloride dissolved in THF and water.
  • The pyrrolidin-3-ylmethanamine is introduced gradually.
  • The mixture is stirred initially under ice cooling for about 70 minutes, then at room temperature for 30–40 hours.
  • Additional base may be added during the reaction to maintain pH.
  • Upon completion, the organic solvent is removed under reduced pressure.
  • The product is extracted using ethyl acetate and water partitioning, followed by drying and purification.

This method yields the target sulfonamide with high purity and good yield.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM) Aprotic solvents favor nucleophilic attack
Base Sodium carbonate, Triethylamine Neutralizes HCl, promotes substitution
Temperature 0–5°C initial, then room temperature Controls reaction rate and side reactions
Reaction time 30–40 hours Ensures complete conversion
Work-up Extraction with ethyl acetate/water Removes impurities and isolates product

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the pyrrolidin-3-ylmethanamine nitrogen on the sulfur atom of the nitrobenzenesulfonyl chloride. The electron-withdrawing nitro group on the benzene ring increases the electrophilicity of the sulfonyl chloride, facilitating the substitution. The base scavenges HCl generated, preventing protonation of the amine nucleophile and driving the reaction forward.

Alternative and Related Synthetic Methods

  • Use of Alkali Metal Alkoxides: In some protocols, alkali metal alkoxides (e.g., sodium methoxide) are used to remove nitrobenzenesulfonyl protecting groups from amines, which can be a reverse or protection/deprotection step in synthesis.
  • Derivatization via Benzenesulfonamides: Derivatization of aminomethylpyrrolidines with aryl sulfonyl chlorides, including nitrobenzenesulfonyl chloride, can be carried out in pyridine as solvent at room temperature overnight, producing sulfonamide derivatives with good selectivity.
  • Industrial Scale-up: Larger scale syntheses employ continuous flow reactors and automated systems to optimize yield and purity, with precise control over temperature and reagent addition rates.

Data Summary Table: Key Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Sulfonylation Pyrrolidin-3-ylmethanamine + 2-nitrobenzenesulfonyl chloride, sodium carbonate, THF/water Formation of sulfonamide bond
Temperature control 0–5°C initially, then room temperature Controls exotherm and reaction rate
Reaction time 37 hours total Ensures full conversion
Work-up Evaporation, ethyl acetate extraction Isolation of product
Yield Typically high (e.g., >90%) Purity confirmed by chromatographic methods

Research Findings and Analytical Characterization

  • Purity and Structural Confirmation: Characterization by NMR, MS, and HPLC confirms the formation of the sulfonamide and the integrity of the pyrrolidine ring.
  • Enantiomeric Purity: For chiral pyrrolidine derivatives, HPLC methods with chiral stationary phases have been developed to assess enantiomeric excess, important for biological activity.
  • Thermodynamic Data: Studies on related nitrobenzenesulfonyl derivatives indicate enthalpy-driven enantiomeric separation, relevant for stereochemical purity during synthesis.

Chemical Reactions Analysis

[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The pyrrolidine ring can also interact with biological receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Pyrrolidine Derivatives with Aromatic Substituents

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine Oxalate (CAS 1177297-90-3) Structure: The pyrrolidine nitrogen is substituted with a 2-chlorophenyl group, and the compound is stabilized as an oxalate salt. Comparison: The chloro substituent is moderately electron-withdrawing, but unlike the nitrobenzenesulfonyl group in the main compound, it lacks strong resonance effects. The oxalate salt enhances solubility in polar solvents compared to the free base form of the main compound .

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine (CAS 1373111-59-1)

  • Structure : A 2-fluorophenyl group replaces the sulfonamide.
  • Comparison : The fluorine atom’s electronegativity induces slight electron withdrawal, but the absence of a sulfonyl group reduces steric bulk and electronic deactivation. This compound may exhibit higher basicity at the pyrrolidine nitrogen compared to the main compound .
Pyrrolidine Derivatives with Alkyl/Functionalized Substituents

1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine

  • Structure : A 2-methoxyethyl group is attached to the pyrrolidine nitrogen.
  • Comparison : The methoxyethyl group is electron-donating, increasing the electron density at the pyrrolidine nitrogen. This contrasts sharply with the electron-deficient environment in the main compound, making this analog less suitable for reactions requiring electrophilic intermediates. The ether moiety may improve water solubility .

(3-(Pyrrolidin-1-ylmethyl)phenyl)methanamine (CAS 91271-78-2)

  • Structure : A pyrrolidine ring is linked via a methylene group to a phenyl ring, with a methanamine side chain.
  • Comparison : The absence of a sulfonamide group and the presence of a benzyl-pyrrolidine motif suggest greater lipophilicity. This analog may exhibit enhanced membrane permeability in biological systems compared to the polar sulfonamide-containing main compound .

Physicochemical Properties

Property Main Compound [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine Oxalate [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine
Molecular Weight Higher (due to sulfonamide and nitro group) 210.71 (as oxalate salt) 194.25
Solubility Moderate in polar aprotic solvents (DMF, DMSO) High in water (due to oxalate salt) Moderate in organic solvents
Basicity (pKa) Lower (due to electron-withdrawing groups) Moderate (chlorophenyl is less deactivating) Slightly higher (fluorine is less deactivating)

Biological Activity

[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine, with the CAS number 91338-31-7 and the molecular formula C11_{11}H15_{15}N3_3O4_4S, is a compound of interest due to its potential biological activities. The presence of the nitrobenzenesulfonyl group in its structure suggests possible interactions with biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a pyrrolidine ring substituted with a 2-nitrobenzenesulfonyl group, which enhances its electrophilic properties. This structural arrangement may facilitate interactions with nucleophilic sites in biological molecules, potentially leading to various biological effects.

The biological activity of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine is hypothesized to involve:

  • Electrophilic attack : The nitrobenzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophiles in proteins or enzymes.
  • Enzyme inhibition : By modifying active sites of enzymes, it may inhibit their activity, which can be beneficial in therapeutic contexts.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine exhibit antimicrobial properties. While specific data on this compound is limited, related pyrrolidine derivatives have shown effectiveness against various bacterial strains.

Compound TypeActivityReference
Pyrrolidine DerivativesAntimicrobial against E. coli, S. aureus
Nitrobenzenesulfonyl CompoundsPotential enzyme inhibitors

Anticancer Potential

Research into related compounds suggests that derivatives of pyrrolidine can exhibit anticancer properties. For example, studies have shown that certain pyrrolidine-based compounds can induce apoptosis in cancer cell lines.

Case Studies and Research Findings

  • Antipsychotic Properties : Some pyrrolidine derivatives have been developed as potential antipsychotics with selectivity for dopamine D2 receptors, indicating a broader pharmacological profile that could include neuroactive properties .
  • Enantiomeric Purity : A study focused on the enantiomeric purity of similar compounds using HPLC methods demonstrated that structural modifications significantly affect biological activity and efficacy . This suggests that the biological effects of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine could vary based on its stereochemistry.
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, including the reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride under basic conditions. This synthetic approach not only highlights the feasibility of producing the compound but also indicates potential routes for further derivatization to enhance biological activity .

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